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Compound of Interest

Compound Name: H-Phe(4-I)-OH

Cat. No.: B2403948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

unnatural amino acid 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). The information presented

herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, is essential for the characterization and utilization of this compound in peptide

synthesis, protein engineering, and drug discovery.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of H-Phe(4-I)-OH.

Table 1: ¹H NMR Spectroscopic Data for H-Phe(4-I)-OH
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.6 d ~8.4 2 x Ar-H (ortho to I)

~6.9 d ~8.4 2 x Ar-H (meta to I)

~4.0 t ~6.0 α-H

~3.1 d ~6.0 β-CH₂
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Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for H-Phe(4-I)-OH
Chemical Shift (δ) ppm Assignment

~175 C=O (Carboxylic acid)

~138 Ar-C (para to CH₂)

~132 Ar-CH (ortho to I)

~131 Ar-CH (meta to I)

~92 Ar-C (ipso, attached to I)

~55 α-C

~37 β-C

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: IR Spectroscopic Data for H-Phe(4-I)-OH
Wavenumber (cm⁻¹) Description of Vibration

~3000-2500
O-H stretch (carboxylic acid), N-H stretch

(amine)

~1600-1580 C=O stretch (carboxyl), N-H bend (amine)

~1500-1400 Aromatic C=C stretch

~820 C-H bend (para-substituted aromatic ring)

Table 4: Mass Spectrometry Data for H-Phe(4-I)-OH
Mass-to-Charge Ratio (m/z) Adduct

291.98290 [M+H]⁺

313.96484 [M+Na]⁺

289.96834 [M-H]⁻
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Data obtained from predicted values.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of H-Phe(4-I)-OH in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for

a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Process the data with appropriate apodization and phasing.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a spectral width of 200-220 ppm, a larger number of scans

compared to ¹H NMR due to the low natural abundance of ¹³C, and a relaxation delay of 2-

5 seconds.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small

amount of H-Phe(4-I)-OH with dry KBr powder and press into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or KBr pellet.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of H-Phe(4-I)-OH in a suitable solvent

compatible with the ionization source (e.g., a mixture of water and acetonitrile with a small

amount of formic acid for Electrospray Ionization).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum in either positive or negative ion mode.

The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and

any fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like H-Phe(4-I)-OH.
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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